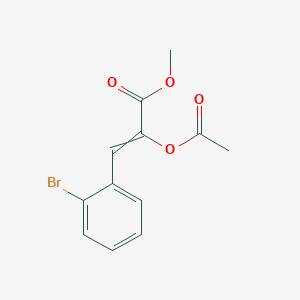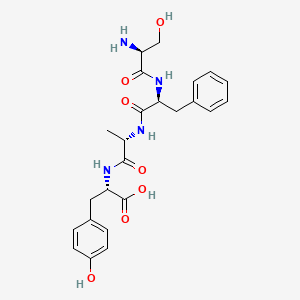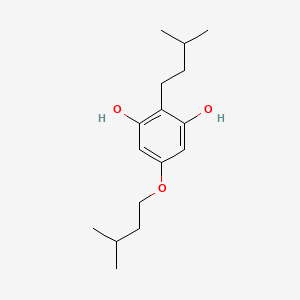![molecular formula C24H20Si B14200015 Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane CAS No. 922501-37-9](/img/structure/B14200015.png)
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane is an organosilicon compound with a unique structure that includes both phenylethynyl and dimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane typically involves the reaction of dimethyl(phenylethynyl)silane with 2-(phenylethynyl)phenyl derivatives. One common method includes the alkylation of 2-[dimethyl-(phenylethynyl)silyl]methylthio]benzothiazoles with α-iodoketones in the absence of basic media and solvents . This reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The phenylethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Biology: The compound’s derivatives can be used in the development of biologically active molecules and as probes in biochemical studies.
Mechanism of Action
The mechanism of action of Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane involves its interaction with various molecular targets. The phenylethynyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial in its applications in materials science and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the phenylethynyl groups, making it less versatile in certain reactions.
Trimethyl(phenylethynyl)silane: Contains a trimethylsilyl group instead of the dimethylsilyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane is unique due to its combination of phenylethynyl and dimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various fields, offering versatility that similar compounds may lack.
Properties
CAS No. |
922501-37-9 |
|---|---|
Molecular Formula |
C24H20Si |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
dimethyl-(2-phenylethynyl)-[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C24H20Si/c1-25(2,20-19-22-13-7-4-8-14-22)24-16-10-9-15-23(24)18-17-21-11-5-3-6-12-21/h3-16H,1-2H3 |
InChI Key |
DMKKVSGFGAGPCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C2=CC=CC=C2C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

methanone](/img/structure/B14199972.png)

![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)


